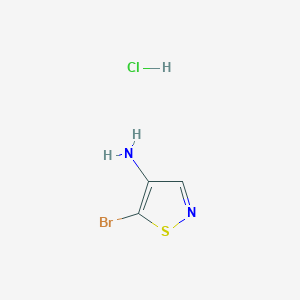
5-Bromo-1,2-thiazol-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2-thiazol-4-aminehydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-thiazol-4-aminehydrochloride typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-thiazol-4-aminehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-1,2-thiazol-4-aminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and antiviral agents.
Biology: The compound is studied for its potential neuroprotective and anticonvulsant properties.
Industry: It is used in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-thiazol-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various physiological effects . For example, it may inhibit the activity of certain enzymes or block specific receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-Bromo-1,2-thiazol-4-aminehydrochloride is unique due to the presence of the bromine atom at the 5-position, which can influence its reactivity and biological activity. This substitution can enhance its potential as a building block for the synthesis of novel compounds with improved pharmacological properties .
Properties
Molecular Formula |
C3H4BrClN2S |
|---|---|
Molecular Weight |
215.50 g/mol |
IUPAC Name |
5-bromo-1,2-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C3H3BrN2S.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2;1H |
InChI Key |
MFEXXHOQFKTECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
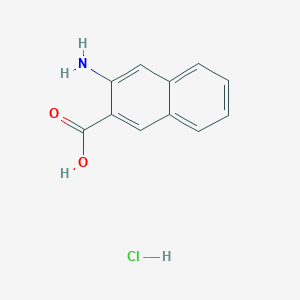
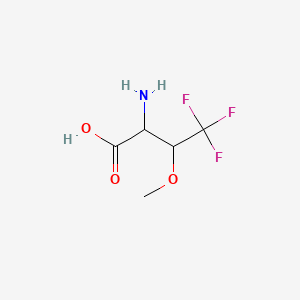
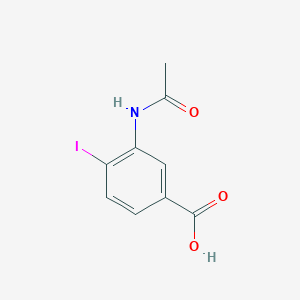
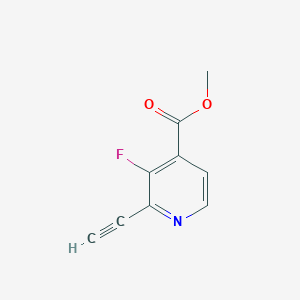
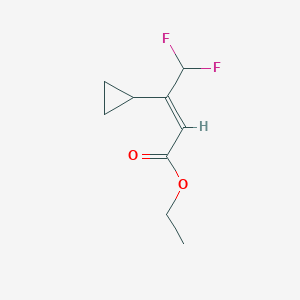
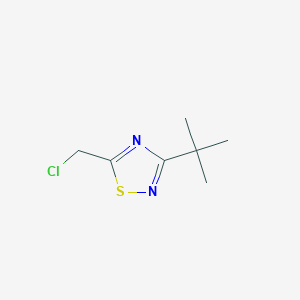
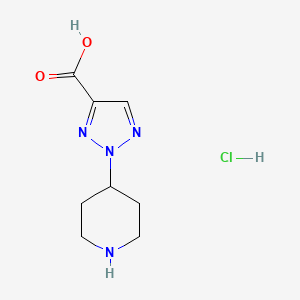
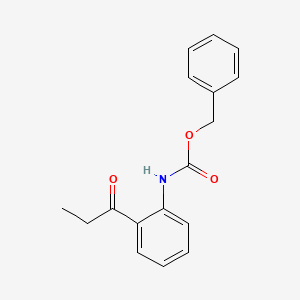
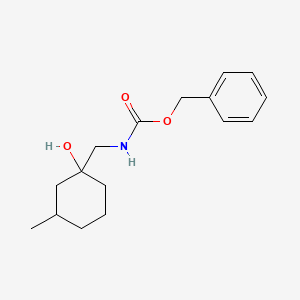
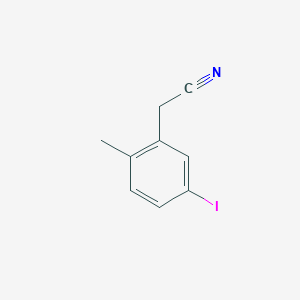
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
